Odor Detection Threshold Comparison: 2,4,6-Tribromoanisole (TBA) vs. 2,4,6-Trichloroanisole (TCA) in Aqueous and Wine Matrices
2,4,6-Tribromoanisole (TBA) exhibits an odor detection threshold in water of 0.02 ng/L (2 × 10⁻⁵ μg/L), which is 15-fold lower (more potent) than the reported 2,4,6-trichloroanisole (TCA) threshold of approximately 0.3 ng/L in water [1]. In wine, the perception threshold for TBA is 4 ng/L, with detectable spoilage by retro-olfaction at even lower concentrations, while TCA is typically reported at 1.4–2 ng/L depending on the study and wine matrix [1][2]. This extreme sensory potency—detectable at parts-per-quadrillion levels in water—makes TBA one of the most potent volatile odorants known and underscores why dedicated analytical standards are required.
| Evidence Dimension | Odor detection threshold (water) |
|---|---|
| Target Compound Data | 0.02 ng/L (2 × 10⁻⁵ μg/L) |
| Comparator Or Baseline | 2,4,6-Trichloroanisole (TCA): ~0.3 ng/L |
| Quantified Difference | TBA is 15× more potent (lower threshold) than TCA in water |
| Conditions | Trained sensory panel; aqueous solution; odor threshold concentration detection |
Why This Matters
Procurement of a TBA-specific analytical reference standard is essential for contamination investigations where ultra-trace sensory detection (ppt–ppq range) must be correlated with instrumental quantification.
- [1] Whitfield FB, Hill JL, Shaw KJ. 2,4,6-Tribromoanisole: a Potential Cause of Mustiness in Packaged Food. J Agric Food Chem. 1997;45:889-893. View Source
- [2] Chatonnet P, Bonnet S, Boutou S, Labadie MD. Identification and responsibility of 2,4,6-tribromoanisole in musty, corked odors in wine. J Agric Food Chem. 2004;52(5):1255-1262. View Source
